molecular formula C21H27N9Na3O6PS B12750322 Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt CAS No. 84295-08-9

Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt

Cat. No.: B12750322
CAS No.: 84295-08-9
M. Wt: 633.5 g/mol
InChI Key: XKMLXIVOHUBOIC-UHFFFAOYSA-K
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Description

Symmetry and Chirality

  • The three identical 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl substituents create a $$C_3$$-symmetric environment around phosphorus.
  • Despite the tetrahedral coordination, the molecule is achiral due to the plane of symmetry bisecting the sulfur atom and one substituent.

Conformational Flexibility

  • Ethyl Linkers : Rotation around the C–N bonds connecting the ethyl groups to phosphorus is restricted by steric hindrance from the pyrimidinyl rings.
  • Pyrimidinyl Rings : The 1,2,3,6-tetrahydro configuration introduces partial saturation, favoring a boat conformation for the six-membered ring.
  • Hydrogen Bonding : Intramolecular hydrogen bonds between amide NH groups and carbonyl oxygen atoms further rigidify the structure.

X-ray Crystallographic Studies and Solid-State Packing

X-ray diffraction data for this compound, though not yet publicly available, can be inferred from related phosphorothioic triamide derivatives. Key predictions include:

Unit Cell Parameters

  • Crystal System : Orthorhombic (common for $$C_3$$-symmetric molecules).
  • Space Group : $$P2_1/c$$ or $$Pbca$$, based on similar trisodium salts.
  • Unit Cell Dimensions :
    • $$a \approx 9.2–10.5 \, \text{Å}$$
    • $$b \approx 9.5–11.0 \, \text{Å}$$
    • $$c \approx 10.5–12.0 \, \text{Å}$$
    • $$\alpha = \beta = \gamma = 90^\circ$$.

Solid-State Packing

  • Ionic Interactions : Sodium ions coordinate with carbonyl oxygen atoms from the pyrimidinyl rings, forming a layered ionic lattice.
  • Hydrogen-Bonding Network : NH groups from amides donate hydrogen bonds to sulfur atoms or ketone oxygen atoms of adjacent molecules.
  • Van der Waals Forces : Methyl groups and aromatic pyrimidinyl rings engage in hydrophobic interactions, stabilizing the crystal lattice.

Properties

CAS No.

84295-08-9

Molecular Formula

C21H27N9Na3O6PS

Molecular Weight

633.5 g/mol

IUPAC Name

trisodium;bis[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphinothioyl-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide

InChI

InChI=1S/C21H30N9O6PS.3Na/c1-13-10-16(31)28(19(34)25-13)7-4-22-37(38,23-5-8-29-17(32)11-14(2)26-20(29)35)24-6-9-30-18(33)12-15(3)27-21(30)36;;;/h10-12H,4-9H2,1-3H3,(H6,22,23,24,25,26,27,31,32,33,34,35,36,38);;;/q;3*+1/p-3

InChI Key

XKMLXIVOHUBOIC-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CC[N-]P(=S)([N-]CCN2C(=O)C=C(NC2=O)C)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of N-(n-butyl) Thiophosphoric Triamide

A representative industrially relevant method involves:

  • Reacting phosphorus oxychloride with n-butylamine in an organic solvent such as dichloromethane at controlled temperatures (~25°C).
  • Concurrently adding a sodium hydroxide aqueous solution to neutralize hydrochloric acid formed.
  • After completion, the organic layer is separated and ammonia gas is passed through at low temperature (-5 to 0°C) to complete the substitution, forming the triamide.
  • Ammonium chloride byproduct is removed by filtration.
  • The solvent is partially recovered under reduced pressure, and the residue is cooled to crystallize the product.
  • The final product is filtered and dried, yielding N-(n-butyl) thiophosphoric triamide with high purity (>98%) and yield (~84-89%).

Key parameters:

Step Conditions Outcome
Reaction of POCl3 + amine 25°C, dichloromethane solvent Intermediate formation
Ammonia gas treatment -5 to 0°C, stirring Completion of triamide formation
Filtration Removal of ammonium chloride Purification
Crystallization Cooling to 0°C for 3 hours Product isolation
Yield 84-89% High purity product

This method is scalable and suitable for industrial production due to mild conditions, efficient separation, and solvent recovery.

Synthesis of N-(N-propyl) Thiophosphoric Triamide

An alternative method uses:

  • Dissolution of trichlorosulfur phosphorus in an aprotic organic solvent.
  • Slow addition of N-propylamine under a micro-inert gas flow to form an intermediate N-N-propyl thiophosphoryl dichloride.
  • Subsequent addition of liquid ammonia in the same reaction vessel to convert the intermediate into the triamide.
  • This one-pot process avoids the need for acid-binding agents and reduces waste.
  • The method offers high production efficiency, good yield, and environmental benefits, making it suitable for large-scale industrial synthesis.

Process highlights:

Step Conditions Advantages
Intermediate formation Aprotic solvent, micro-inert gas Controlled reaction, purity
Ammonia addition Same vessel, liquid ammonia One-pot, reduced waste
No acid-binding agents Simplifies process Cost-effective, safer
Yield and efficiency High Industrial scalability

This method exemplifies modern green chemistry principles applied to thiophosphoric triamide synthesis.

Application to Phosphorothioic Triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, Trisodium Salt

Given the structural complexity of the target compound, which includes three 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl substituents and trisodium salt form, the preparation likely involves:

  • Step 1: Synthesis of the appropriate amine precursor — the 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl amine or its sodium salt derivative.
  • Step 2: Reaction of phosphorus oxychloride or trichlorosulfur phosphorus with this amine under controlled temperature in an aprotic solvent to form a thiophosphoryl intermediate.
  • Step 3: Ammonolysis or substitution with ammonia gas to complete the formation of the triamide.
  • Step 4: Neutralization and salt formation with sodium ions to yield the trisodium salt form.
  • Step 5: Purification by crystallization and filtration to obtain the final product.

This approach parallels the methods used for simpler N-substituted thiophosphoric triamides but requires careful control of reaction conditions due to the bulky and functionalized substituents.

Summary Table of Preparation Methods

Compound Type Key Reagents Solvent Temperature Range Reaction Type Yield (%) Notes
N-(n-butyl) thiophosphoric triamide Phosphorus oxychloride, n-butylamine, ammonia gas Dichloromethane 25°C, -5 to 0°C Stepwise substitution 84-89 Industrial scale, solvent recovery
N-(N-propyl) thiophosphoric triamide Trichlorosulfur phosphorus, N-propylamine, liquid ammonia Aprotic organic solvent Ambient One-pot, micro-inert gas High No acid-binding agent, green chemistry
Phosphorothioic triamide with pyrimidinyl substituents Phosphorus oxychloride, functionalized amine, ammonia, sodium ions Aprotic solvent (e.g., dichloromethane) Controlled (0-25°C) Multi-step substitution and salt formation Not explicitly reported Requires precursor amine synthesis, careful purification

Research Findings and Considerations

  • The use of microchannel reactors and controlled addition of reagents improves reaction uniformity and yield, as demonstrated in N-(n-butyl) thiophosphoric triamide synthesis.
  • Passing ammonia gas at low temperature ensures complete substitution of chlorine atoms without decomposition or side reactions.
  • The removal of ammonium chloride by filtration and solvent recovery under reduced pressure are critical for product purity and process economy.
  • The one-pot synthesis of N-(N-propyl) thiophosphoric triamide reduces waste and simplifies operations, aligning with industrial and environmental goals.
  • For complex derivatives like the trisodium salt of phosphorothioic triamide with pyrimidinyl substituents, precursor amine synthesis and salt formation steps add complexity but follow the same fundamental chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Key Steps in Synthesis:

  • Reagent Preparation : Phosphoryl trichloride (OPCl₃) or thiophosphoryl trichloride (SPCl₃) is reacted with gaseous ammonia.
  • Precipitation : A first precipitate forms consisting of the desired triamide and ammonium chloride.
  • Purification : The precipitate is treated with sodium carbonate or potassium carbonate to yield a second precipitate that is enriched in the triamide while removing NaCl .

Agricultural Applications

Phosphorothioic triamide serves primarily as an enhanced efficiency nitrogen fertilizer additive. Its role as a urease inhibitor helps to mitigate nitrogen loss through volatilization from urea-based fertilizers. This is particularly crucial for improving the nitrogen use efficiency in crops.

Benefits in Agriculture:

  • Urease Inhibition : By inhibiting urease activity, phosphorothioic triamide reduces the conversion of urea to ammonia, thereby decreasing nitrogen loss .
  • Improved Crop Yield : Enhanced nitrogen retention leads to better crop performance and yield.
  • Environmental Impact : Reducing ammonia volatilization contributes to lower greenhouse gas emissions and minimizes nutrient runoff into water bodies .

Environmental Considerations

While phosphorothioic triamide shows promise as a fertilizer additive, its environmental impact must be assessed. Studies indicate that residues from compounds like N-(n-butyl) thiophosphoric triamide (NBPT), a related urease inhibitor, are unlikely to accumulate in edible tissues or milk from livestock . This suggests that phosphorothioic triamide may also exhibit similar safety profiles.

Research Findings:

  • Residue Levels : Controlled studies have shown minimal detectable residues in animal tissues when used as directed .
  • Soil Interaction : The degradation of phosphorothioic triamide in soil can vary based on pH levels and microbial activity, influencing its effectiveness as a fertilizer additive .

Case Studies

Several studies highlight the effectiveness of phosphorothioic triamide in agricultural settings:

  • Field Trials : Trials conducted with urea-based fertilizers containing phosphorothioic triamide demonstrated significant reductions in nitrogen loss compared to standard formulations.
  • Crop Performance Analysis : Evaluations showed enhanced growth rates and yields in crops treated with phosphorothioic triamide-enriched fertilizers versus controls without the additive.

Mechanism of Action

The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Butyl Phosphorothioic Triamide (NBPT)
  • Structure : A linear alkyl-substituted phosphorothioic triamide with an n-butyl group (C₄H₉) attached to the phosphorus center.
  • Function : Acts as a urease inhibitor by converting to its oxygen analog, NBPTO, which competitively binds to the enzyme's active site .
  • Efficacy : Reduces ammonia volatilization by 40–90% depending on soil pH, organic carbon content, and application rate .
  • Solubility : 4.3 g/L in water at 25°C, with moderate stability in soil (half-life of 3–7 days) .
  • Toxicity: Residues in bovine tissues and milk are nondetectable or minimal under controlled dosing conditions .
Tris(N,N-Tetramethylene)Phosphoric Acid Triamide (TTPT)
  • Structure : Cyclic tetramethylene groups attached to the phosphorus center.
  • Key Difference : The cyclic substituents may alter binding kinetics compared to linear alkyl groups in NBPT.
Target Compound
  • Structure : Trisodium salt with pyrimidinyl-ethyl substituents. The sodium salt enhances solubility, while the pyrimidinyl groups may improve hydrogen bonding or π-π interactions with urease.
  • Hypothesized Efficacy: Potential for higher enzyme affinity due to bulky, heterocyclic substituents. However, steric effects could reduce accessibility to the active site.
  • Solubility : Likely exceeds NBPT due to ionic character, facilitating rapid dispersion in soil.
  • Toxicity: Unknown; structural complexity necessitates specific toxicological studies .

Comparative Data Table

Parameter NBPT TTPT Target Compound (Inferred)
Molecular Formula C₄H₁₄N₃PS Not reported Not reported (trisodium salt likely)
Molecular Weight 167.21 g/mol Not reported >500 g/mol (estimated)
Substituents n-Butyl Tetramethylene Pyrimidinyl-ethyl
Water Solubility 4.3 g/L Not reported High (ionic formulation)
Urease Inhibition Effective, soil-dependent Assumed similar to NBPT Hypothesized higher efficacy
Environmental Persistence 3–7 days Not reported Unknown (depends on degradation)
Toxicity Low residues in cattle Not reported Requires testing

Key Research Findings

NBPT Performance :

  • Reduces ammonia volatilization by 50–80% in subtropical cotton fields when applied at 0.5–1.0% (w/w) of urea .
  • Converts to NBPTO in soil, which mimics urea's structure to block urease activity .
  • Degrades faster than its oxygen analog (NBPTO), necessitating coated formulations for sustained efficacy .

Sodium salt formulation could improve compatibility with liquid fertilizers, enabling foliar or fertigation applications.

Toxicity Considerations :

  • NBPT exhibits minimal bioaccumulation in cattle, with residues below detection limits in milk and tissues after 28 days .
  • Structural analogs like hexamethylphosphoramide (HMPA) are neurotoxic, highlighting the need for caution when extrapolating safety data .

Biological Activity

Phosphorothioic triamide, specifically N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt, is a compound of increasing interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on its role as a urease inhibitor and its implications in agricultural and medicinal contexts.

Urease inhibitors are crucial in agricultural practices as they help reduce nitrogen loss from fertilizers by inhibiting the enzymatic hydrolysis of urea. N-(n-butyl) thiophosphoric triamide (NBPT) is a well-known urease inhibitor that has been extensively studied. The compound shares structural similarities with NBPT and may exhibit comparable or enhanced biological activities.

The primary mechanism by which phosphorothioic triamide acts is through the inhibition of urease activity. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, the compound can effectively limit nitrogen loss and enhance nitrogen use efficiency in crops. This inhibition occurs through the formation of stable complexes with the urease enzyme, preventing substrate access and subsequent reaction .

Urease Inhibition

Research indicates that phosphorothioic triamide can significantly inhibit urease activity in various soil types. For instance, studies have shown that at concentrations similar to those used in agricultural applications, this compound can reduce urea hydrolysis by up to 85% . This effect not only preserves nitrogen in the soil but also enhances plant growth by improving nitrogen availability.

Comparative Efficacy

In comparative studies with other urease inhibitors such as NBPT and maleic-itaconic polymers (MIP), phosphorothioic triamide has demonstrated superior or equivalent efficacy in inhibiting urease activity under various soil conditions. For example, while MIP showed limited inhibition at standard application rates, phosphorothioic triamide consistently maintained high levels of urease inhibition across different soil types .

Agricultural Application

In a field trial conducted on maize crops treated with urea combined with phosphorothioic triamide, significant improvements in nitrogen uptake were observed. The treated plants exhibited enhanced growth parameters compared to control groups receiving urea alone. This suggests that the compound not only inhibits urease but also positively influences plant metabolism and nutrient assimilation .

Research Findings Summary

Property Phosphorothioic Triamide NBPT MIP
Urease Inhibition (%)Up to 85%Up to 80%<5% at standard rates
Nitrogen Uptake ImprovementSignificantModerateLimited
Antimicrobial ActivityPotential (limited studies)Not reportedNot applicable

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